molecular formula C12H18N2O B087670 1-(2-Phenoxyethyl)piperazine CAS No. 13484-37-2

1-(2-Phenoxyethyl)piperazine

Cat. No. B087670
CAS RN: 13484-37-2
M. Wt: 206.28 g/mol
InChI Key: PTJSLCXRMMGRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04562189

Procedure details

The procedure of Example 2 was repeated in entirety substituting 57.0 g (0.27 moles) of 2-bromoethyl phenyl ether for 4-phenoxybutyl bromide, using 61.6 g (0.54 moles) of 1-formylpiperazine in 300 ml of 2-propanol and refluxing the mixture for 8 hours. Evaporation of the final dried chloroform extracts gave 35 g of 1-[2-phenoxyethyl]piperazine as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9]CCBr)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)=O>CC(O)C>[O:1]([CH2:8][CH2:9][N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCCBr
Step Two
Name
Quantity
61.6 g
Type
reactant
Smiles
C(=O)N1CCNCC1
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing the mixture for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the final dried chloroform extracts

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.